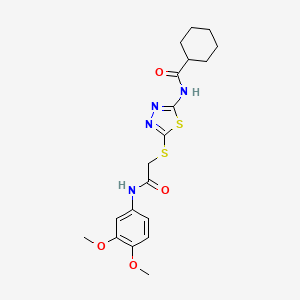
N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This compound incorporates several functional groups that are crucial for its pharmacological properties, including a thiadiazole ring and an amide structure. The following sections explore the synthesis, biological activities, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring : Utilizing thioketones and hydrazines to create the core structure.
- Introduction of Functional Groups : Incorporating the 3,4-dimethoxyphenyl group through electrophilic substitution reactions.
- Final Coupling : Reacting the thiadiazole derivative with cyclohexanecarboxylic acid derivatives to yield the final product.
The synthesis requires precise control over reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring progress and confirming product identity.
Anticancer Properties
Recent studies have highlighted the potential of thiadiazole derivatives, including the compound , as anticancer agents. Research indicates that compounds containing the thiadiazole nucleus exhibit cytotoxic effects against various cancer cell lines due to their ability to inhibit key signaling pathways involved in cell proliferation and survival.
Key Findings:
- Cytotoxicity : The compound demonstrated significant cytotoxic activity against HeLa cells (cervical cancer cell line), with IC50 values indicating effective dose-response relationships .
- Mechanism of Action : The proposed mechanism involves inhibition of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are critical for regulating cellular growth and metabolism .
Antimicrobial Activity
Thiadiazole derivatives have also shown promise in antimicrobial applications. The presence of electron-withdrawing groups enhances their interaction with bacterial enzymes, leading to effective inhibition.
Research Insights:
- Broad Spectrum Activity : Compounds similar to this compound have exhibited activity against both Gram-positive and Gram-negative bacteria .
Data Tables
| Biological Activity | Cell Line / Pathogen | IC50 / MIC (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 12.5 | PI3K/mTOR inhibition |
| Antimicrobial | E. coli | 15 | Enzyme inhibition |
Case Studies
- Study on Cytotoxic Activity : A recent study evaluated a series of thiadiazole derivatives including this compound against various cancer cell lines. Results indicated that modifications at specific positions significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, compounds with similar structures were tested against Mycobacterium tuberculosis strains, showing promising results in inhibiting bacterial growth .
属性
IUPAC Name |
N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-26-14-9-8-13(10-15(14)27-2)20-16(24)11-28-19-23-22-18(29-19)21-17(25)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXYTSOEZFTLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














